molecular formula C6H13ClN2O B1403807 (R)-1,3-Dimethyl-piperazin-2-one hydrochloride CAS No. 1373232-29-1

(R)-1,3-Dimethyl-piperazin-2-one hydrochloride

Cat. No. B1403807
M. Wt: 164.63 g/mol
InChI Key: RPYFFGWXUDPLTF-NUBCRITNSA-N
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Description

Piperazine derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with primary, secondary, and tertiary amines . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction analysis . The R/S system is often used to unambiguously assign the handedness of molecules .


Chemical Reactions Analysis

Amines can undergo various reactions, including alkylation and acylation . They can also be converted into alkenes by an elimination reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. HPLC combined with spectrophotometry is a widely used method .

Scientific Research Applications

Discovery and Synthesis

  • HIV-1 Reverse Transcriptase Inhibitors : A study by Romero et al. (1994) explored the synthesis and bioactivity of bis(heteroaryl)piperazines as novel non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the potential of piperazine derivatives in antiviral research (Romero et al., 1994).

  • Antihistaminic Theophylline Derivatives : Pascal et al. (1985) synthesized derivatives of 1,3-dimethyl-piperazin-2-one for antihistaminic activity, emphasizing the compound's versatility in creating new therapeutic agents (Pascal et al., 1985).

Antibacterial Activity

  • Antibacterial Derivatives : Kumar et al. (2021) reported the synthesis of Terazosin hydrochloride derivatives from 1,3-dimethyl-piperazin-2-one, showing significant antibacterial activity, demonstrating its potential in combating bacterial infections (Kumar et al., 2021).

Analytical and Biochemical Applications

  • Peptide Derivatization in Mass Spectrometry : Qiao et al. (2011) utilized piperazine-based derivatives, including 1,3-dimethyl-piperazin-2-one, for peptide carboxyl group derivatization. This enhanced the ionization efficiency in mass spectrometry, proving useful in proteome analysis (Qiao et al., 2011).

Miscellaneous Applications

  • Organotin Compounds for Antibacterial and Antifungal Activity : Shaheen et al. (2018) synthesized organotin(IV) derivatives with 1,3-dimethyl-piperazin-2-one, exhibiting significant antibacterial and antifungal activities (Shaheen et al., 2018).

  • Polyamide Synthesis with Theophylline and Thymine : Hattori and Kinoshita (1979) conducted the synthesis of polyamides containing theophylline and thymine, where 1,3-dimethyl-piperazin-2-one played a critical role, showing its importance in polymer chemistry (Hattori & Kinoshita, 1979).

Safety And Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

The future directions of a compound depend on its potential applications. For example, several therapeutic avenues with a wide variability of targets are currently being investigated in dry AMD .

properties

IUPAC Name

(3R)-1,3-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYFFGWXUDPLTF-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N(CCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,3-Dimethyl-piperazin-2-one hydrochloride

CAS RN

1373232-29-1
Record name 2-Piperazinone, 1,3-dimethyl-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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